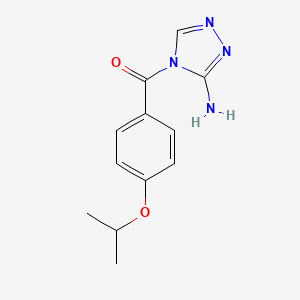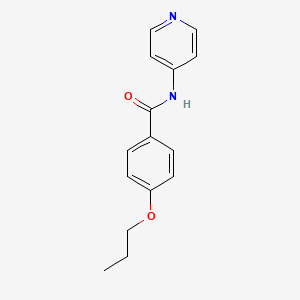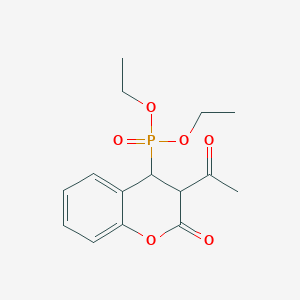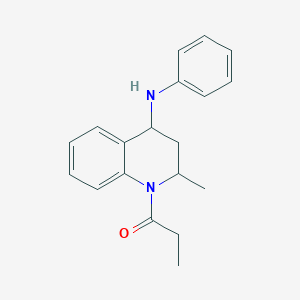![molecular formula C14H16N4OS B5496779 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline" is part of a family of molecules that includes tetrahydroquinolines and derivatives thereof. These compounds are synthesized through various methods, involving triazoles and isoquinolines, and are studied for their chemical structure, reactions, and properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds typically involves multi-step processes starting from readily available substrates. For example, a metal-free synthesis approach towards functionalized 1-methyleneisoquinolines, which may share synthetic pathways with the target compound, utilizes acetal-containing 1,2,3-triazoles prepared via triazolization reactions. These are then converted into triazolo[5,1-a]isoquinolines, followed by acid-promoted ring opening to couple with diverse nucleophiles, including carbon nucleophiles (Opsomer et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized using various spectral data, including 1H NMR, 13C NMR, and LCMS. These methods help determine the chemical structures of synthesized compounds, providing insights into the molecular architecture and functional groups present in the molecule (Rao et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroquinoline derivatives involves oxidative rearrangements and cyclization reactions. For instance, the oxidative rearrangement of 1-alkylidene-1,2,3,4-tetrahydro-N-(trichloroacetyl)isoquinolines with lead tetraacetate results in tricyclic compounds via an intramolecular iminohaloform rearrangement, showcasing the complex reactions these molecules can undergo (Lenz et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. While specific data on “this compound” were not found, related compounds' physical properties are typically studied using crystallography and thermal analysis to determine their stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for undergoing functional group transformations, are crucial for their application in synthesis and medicinal chemistry. The chemical properties can be inferred from studies on similar compounds, where reactions with different reagents yield a variety of derivatives, indicating a rich chemistry that allows for the synthesis of a wide array of molecules (Ji et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-10-15-16-14(17)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,10H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDPDTYTCDFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)


